

# Application Note: HPLC Analysis of 4-(3-Oxomorpholino)benzoic Acid

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## Compound of Interest

Compound Name: 4-(3-Oxomorpholino)benzoic acid

CAS No.: 720720-60-5

Cat. No.: B1602910

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Method Development and Validation Guide for Rivaroxaban Critical Intermediates

## Executive Summary

This application note provides a comprehensive protocol for the High-Performance Liquid Chromatography (HPLC) analysis of **4-(3-Oxomorpholino)benzoic acid** (CAS: 446292-07-5). This compound is a Critical Quality Attribute (CQA) and a Key Starting Material (KSM) in the synthesis of Rivaroxaban (Xarelto®), a direct Factor Xa inhibitor.

Ensuring the purity of this intermediate is vital for preventing downstream formation of difficult-to-remove impurities in the final API. This guide outlines a robust Reverse-Phase (RP-HPLC) method, explaining the physicochemical rationale behind the separation to ensure transferability and regulatory compliance (ICH Q2(R1)).

## Physicochemical Context & Method Strategy

### The Analyte

- Chemical Name: **4-(3-Oxomorpholino)benzoic acid**

- Molecular Formula:  $C_{11}H_{11}NO_4$
- Function: Precursor to the oxazolidinone core of Rivaroxaban.
- Key Functional Groups:
  - Carboxylic Acid: Weakly acidic ( $pK_a \approx 4.0-4.5$ ).
  - Morpholinone Ring:[1] Polar, lactam functionality.

## Method Development Logic (The "Why")

To achieve a self-validating and robust method, we must address the specific properties of the analyte:

- pH Suppression (Critical): The presence of the carboxylic acid group means the analyte can exist in an ionized (carboxylate) or non-ionized form.
  - Strategy: We utilize a mobile phase pH of 2.5 – 3.0.
  - Mechanism: At  $pH < pK_a$ , the acid remains protonated (neutral). This increases its hydrophobicity, ensuring adequate retention on the C18 column and preventing peak tailing caused by secondary interactions with residual silanols.
- Column Selection: A standard C18 (Octadecylsilane) column is selected for its universality and ability to separate the main peak from potential polar synthesis by-products (e.g., aniline derivatives).
- Detection: The benzoic acid moiety provides a strong chromophore. We utilize 254 nm as the primary wavelength for maximum sensitivity, aligning with standard Rivaroxaban impurity methods.

## Analytical Protocol

### Instrumentation & Reagents[3][4]

- HPLC System: Quaternary gradient pump, Autosampler, Column Oven, PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

- Reagents:
  - Acetonitrile (HPLC Grade).[2][3]
  - Potassium Dihydrogen Phosphate ( ).
  - Orthophosphoric Acid (85%).
  - Water (Milli-Q / HPLC Grade).[2]

## Chromatographic Conditions

Parameter	Setting	Rationale
Column	C18, 250 mm x 4.6 mm, 5 $\mu$ m (e.g., Zorbax SB-C18 or Nucleodur C18)	Provides sufficient plate count (N > 5000) for impurity separation.
Mobile Phase A	10 mM Phosphate Buffer, pH 3.0	Suppresses ionization of the carboxylic acid.
Mobile Phase B	Acetonitrile (100%)	Strong organic modifier to elute the hydrophobic core.
Flow Rate	1.0 mL/min	Standard backpressure management.
Column Temp	30°C	Improves mass transfer and peak shape.
Injection Volume	10 - 20 $\mu$ L	Dependent on sensitivity requirements (LOD/LOQ).
Detection	UV @ 254 nm	Max absorption for the benzoyl moiety.
Run Time	20 Minutes	Sufficient for column wash and re-equilibration.

## Gradient Program

Note: While isocratic methods exist, a gradient is recommended to clear late-eluting dimers or oligomers often found in starting materials.

Time (min)	% Mobile Phase A (Buffer)	% Mobile Phase B (ACN)	Event
0.0	90	10	Initial Hold
2.0	90	10	End Isocratic Hold
12.0	40	60	Linear Gradient
15.0	40	60	Wash
15.1	90	10	Return to Initial
20.0	90	10	Re-equilibration

## Sample Preparation

- Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).
- Standard Prep: Dissolve 10 mg of Reference Standard in 50 mL diluent (0.2 mg/mL). Sonicate for 5 mins to ensure dissolution.
- Sample Prep: Accurately weigh 10 mg of sample; dissolve in diluent. Filter through 0.45  $\mu$ m PVDF or Nylon filter.

## Analytical Workflow Visualization

The following diagram illustrates the validated workflow for analyzing this intermediate, ensuring data integrity from weighing to reporting.



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Caption: Validated analytical workflow for the quantification of Rivaroxaban intermediate.

## Method Validation Parameters (ICH Q2)

To ensure this protocol is "Trustworthy" and "Self-Validating," the following acceptance criteria must be met during system suitability testing (SST).

### System Suitability Limits

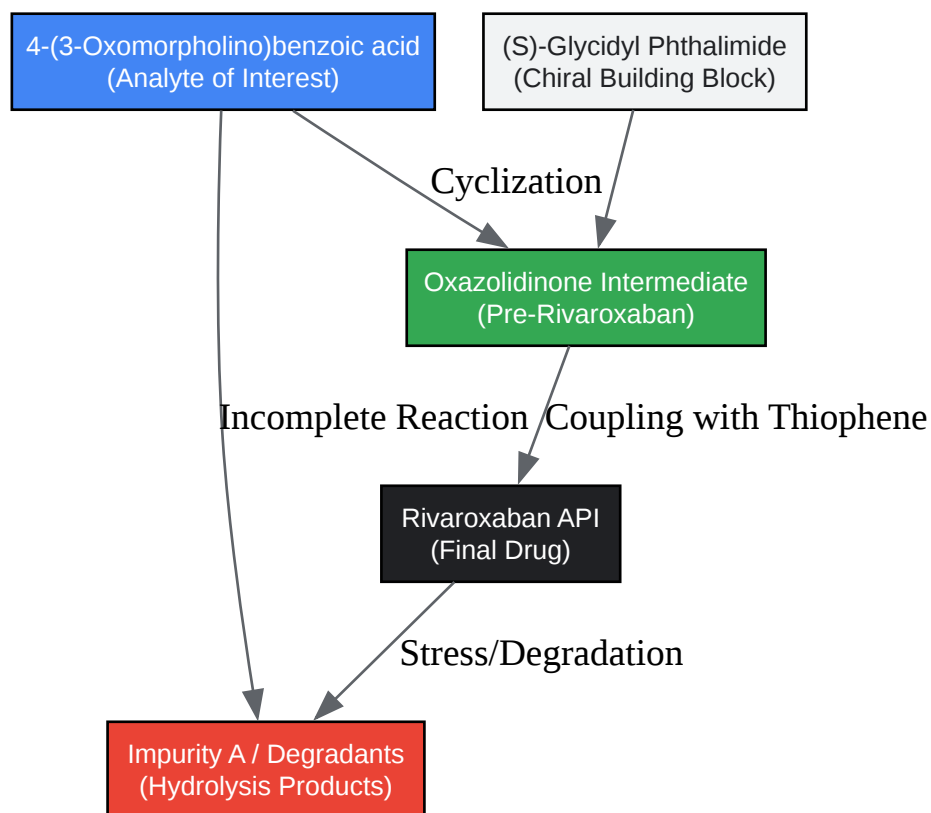
Parameter	Acceptance Criteria	Troubleshooting
Retention Time (RT)	4.0 – 6.0 min (Approx)	If shifting: Check Mobile Phase pH and Column Oven Temp.
Theoretical Plates (N)	> 2000	If low: Column aging or dead volume in connections.
Tailing Factor (T)	< 1.5	If high (>2.0): Mobile phase pH is likely too high (Acid not protonated).
Precision (%RSD)	< 2.0% (n=6 injections)	If high: Check injector seal or pump pulsation.

### Linearity & Range

- Range: 0.05 mg/mL to 0.3 mg/mL (25% to 150% of target concentration).
- Correlation Coefficient ( ): > 0.999.<sup>[1][2][4]</sup>
- Significance: Confirms the detector response is proportional to concentration, essential for assay calculations.

### Synthesis Context & Impurity Logic

Understanding where this molecule fits in the Rivaroxaban pathway is crucial for "Expertise." This intermediate reacts with (S)-glycidyl phthalimide (or similar) to form the oxazolidinone ring.



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Caption: Synthesis pathway highlighting the analyte's role as a precursor and potential impurity source.

## Troubleshooting & Scientific Insights

- **Peak Splitting:** If the peak for **4-(3-Oxomorpholino)benzoic acid** splits, it is often due to solvent mismatch. Ensure the sample diluent matches the initial mobile phase conditions (High aqueous content).
- **Retention Drift:** This compound is sensitive to ionic strength. Ensure the phosphate buffer is prepared accurately by weight, not just volume.
- **Interference:** If analyzing this as an impurity within a Rivaroxaban sample, it will elute significantly earlier than Rivaroxaban (which elutes ~9-12 min in similar conditions) due to the free carboxylic acid group making it more polar.

## References

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- PubChem. (2026).[5] Compound Summary: **4-(3-Oxomorpholino)benzoic acid**. National Library of Medicine.

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